molecular formula C12H14N2O2 B11983501 N'-(2-(Allyloxy)benzylidene)acetohydrazide CAS No. 303086-59-1

N'-(2-(Allyloxy)benzylidene)acetohydrazide

Cat. No.: B11983501
CAS No.: 303086-59-1
M. Wt: 218.25 g/mol
InChI Key: KHQNMWATEFBSNR-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-(Allyloxy)benzylidene)acetohydrazide is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.258 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Allyloxy)benzylidene)acetohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Allyloxy)benzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(2-(Allyloxy)benzylidene)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-(Allyloxy)benzylidene)acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-(Allyloxy)benzylidene)acetohydrazide is unique due to its specific allyloxybenzylidene structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

303086-59-1

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C12H14N2O2/c1-3-8-16-12-7-5-4-6-11(12)9-13-14-10(2)15/h3-7,9H,1,8H2,2H3,(H,14,15)/b13-9+

InChI Key

KHQNMWATEFBSNR-UKTHLTGXSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC=CC=C1OCC=C

Canonical SMILES

CC(=O)NN=CC1=CC=CC=C1OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.